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3-(2,2-Difluoroethyl)cyclobutan-1-amine

Cat. No.: B13072847
M. Wt: 135.15 g/mol
InChI Key: SOYLXDDSUJSORR-UHFFFAOYSA-N
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Description

The Significance of Cyclobutane (B1203170) Architectures in Molecular Design

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to impart advantageous properties to drug candidates. researchgate.net Unlike more flexible acyclic chains or larger cycloalkanes, the cyclobutane scaffold possesses a unique, rigid, and puckered three-dimensional structure. cymitquimica.com This conformational restriction can be a powerful tool for chemists, offering several benefits:

Improved Potency and Selectivity: By locking a molecule into a more defined shape, the cyclobutane ring can enhance binding affinity and selectivity for a specific biological target. cymitquimica.comresearchgate.net

Metabolic Stability: The strained C-C bonds of the cyclobutane ring are relatively inert, which can increase the metabolic stability of a drug candidate. researchgate.net

Novel Physicochemical Properties: The unique geometry of cyclobutanes can be used to replace larger cyclic systems, reduce planarity, and fill hydrophobic pockets within protein binding sites. researchgate.netresearchgate.net

Scaffold Hopping and Isosterism: It can serve as a bioisostere for other groups, such as phenyl rings or alkenes, helping to fine-tune a molecule's properties while maintaining its core biological activity. researchgate.net

At least four cyclobutane-containing drugs are currently on the market, including the hepatitis C virus protease inhibitor boceprevir (B1684563) and the androgen receptor antagonist apalutamide, underscoring the validated success of this scaffold in drug discovery. cymitquimica.com

The Strategic Role of Fluoroalkyl Moieties in Modulating Molecular Interactions

The introduction of fluorine atoms or fluoroalkyl groups (e.g., difluoroethyl, trifluoromethyl) into organic molecules is a widely employed strategy in drug design, with approximately 20% of all marketed drugs containing fluorine. bldpharm.com The unique physicochemical properties of fluorine dramatically influence a molecule's behavior:

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage and thereby extending the half-life of a drug. bldpharm.comchemscene.com

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance membrane permeability and improve absorption. bldpharm.comnih.gov

Altered Acidity/Basicity: As a highly electronegative atom, fluorine can lower the pKa of nearby acidic or basic functional groups, such as amines. chemscene.comnih.gov This modulation can be critical for optimizing drug-receptor interactions and solubility.

Enhanced Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can increase binding affinity. nih.gov

The difluoroethyl group (-CHF₂) in particular is noted for its ability to act as a weak lipophilic hydrogen-bond donor, offering unique interaction possibilities. acs.org

Synergistic Research Opportunities of Combining Cyclobutane and Fluoroalkyl Amine Structures

The combination of a cyclobutane core with a fluoroalkyl amine sidechain, as seen in 3-(2,2-Difluoroethyl)cyclobutan-1-amine , presents a compelling opportunity for synergistic property modulation. This hybrid structure allows researchers to simultaneously leverage the conformational rigidity of the cyclobutane ring and the powerful electronic and metabolic effects of the difluoroethyl group.

This strategic pairing can:

Present a conformationally restricted amine group in a precise orientation for optimal target binding.

Enhance metabolic stability at a position adjacent to the critical amine functional group.

Fine-tune the basicity (pKa) of the amine to optimize its ionization state at physiological pH.

While This compound itself is listed in chemical catalogs (CAS 1461707-93-6), indicating its synthesis is feasible, it is also noted as a discontinued (B1498344) product by some suppliers, suggesting it is not yet a widely used building block. cymitquimica.combldpharm.com Detailed research dedicated specifically to this compound is not extensively available in public literature. However, the study of closely related, functionalized fluoroalkyl cyclobutanes provides valuable insight into the expected physicochemical properties of such structures.

Research on analogous fluoroalkyl-substituted cyclobutane amines and carboxylic acids has demonstrated that the introduction of fluorine significantly influences acidity and lipophilicity. researchgate.net The precise impact often depends on the number of fluorine atoms and the stereochemistry (cis/trans arrangement) of the substituents on the cyclobutane ring. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F2N B13072847 3-(2,2-Difluoroethyl)cyclobutan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

3-(2,2-difluoroethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H11F2N/c7-6(8)3-4-1-5(9)2-4/h4-6H,1-3,9H2

InChI Key

SOYLXDDSUJSORR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CC(F)F

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 3 2,2 Difluoroethyl Cyclobutan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group is a versatile handle for a wide array of chemical modifications, allowing for the introduction of diverse substituents to modulate the molecule's properties. Key derivatization strategies include acylation to form amides and sulfonamides, and reductive amination to generate secondary or tertiary amines.

Amide and Sulfonamide Formation: The nucleophilic nature of the primary amine allows it to readily react with activated carboxylic acid derivatives (such as acyl chlorides or anhydrides) or sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in synthetic chemistry for building larger, more complex molecules. sphinxsai.com

Reductive Amination: Reductive amination, or reductive alkylation, offers a controlled method to introduce alkyl groups to the nitrogen atom, yielding secondary or tertiary amines while avoiding the common issue of overalkylation seen in direct alkylation with alkyl halides. masterorganicchemistry.comwikipedia.org The process involves the initial reaction of the amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective as they are mild and can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

Table 1: Potential Derivatization Reactions at the Primary Amine
Reaction TypeReactantReducing Agent (if applicable)Product Type
Amide SynthesisAcyl Chloride (R-COCl)N/AN-Acyl derivative (Amide)
Sulfonamide SynthesisSulfonyl Chloride (R-SO₂Cl)N/AN-Sulfonyl derivative (Sulfonamide)
Reductive AminationAldehyde (R-CHO) or Ketone (R₂C=O)NaBH(OAc)₃ or NaBH₃CNSecondary or Tertiary Amine

Transformations at the 2,2-Difluoroethyl Group

The 2,2-difluoroethyl group is generally considered a stable motif. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the group resistant to many chemical transformations. However, metabolic processes can lead to its modification.

Table 2: Potential Metabolic Transformations of the 2,2-Difluoroethyl Group
Transformation TypeMediatorPotential OutcomeObservation in Analogous Systems
HydroxylationCytochrome P450 EnzymesFormation of unstable intermediatesObserved as a minor pathway in some fluorinated pharmaceuticals. nih.govacs.org
DefluorinationMetabolic CascadeRelease of fluoride (B91410) ionsNot observed in aryl-SCF₂CH₃ motifs, but seen in corresponding aryl-OCF₂CH₃ systems. nih.gov

Ring-Opening and Ring-Expansion Reactions of the Cyclobutane (B1203170) Moiety

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that lead to the formation of less strained systems, such as acyclic compounds or larger rings like cyclopentane. chemistrysteps.comnih.gov These transformations are typically driven by the formation of reactive intermediates on or adjacent to the ring.

A classic example of such reactivity is the reaction of a cyclobutylamine with nitrous acid (HNO₂). This reaction generates an unstable cyclobutyl diazonium ion, which, upon loss of nitrogen gas (N₂), forms a primary cyclobutyl carbocation. This high-energy carbocation readily undergoes rearrangement through ring expansion to yield a more stable cyclopentyl cation. chemistrysteps.com The subsequent capture of a nucleophile, such as water, results in a mixture of products, including cyclobutanol and cyclopentanol. quora.com

Similarly, acid-catalyzed ring expansions can occur, particularly when a carbocation is formed adjacent to the ring. nih.gov The inherent strain of the four-membered ring provides a strong thermodynamic driving force for the expansion to a five-membered ring. chemistrysteps.comnih.gov

Table 3: Potential Rearrangements of the Cyclobutane Moiety
Reaction TypeReagent/ConditionKey IntermediatePrimary Product Type
DiazotizationNitrous Acid (HNO₂)Cyclobutyl CarbocationRing-expanded (Cyclopentyl) and non-expanded alcohols
Acid-Catalyzed RearrangementBrønsted or Lewis AcidsCarbocation adjacent to the ringRing-expanded products (e.g., Cyclopentanes) nih.gov

Regioselective and Stereoselective Functionalization of the Cyclobutane Core

Introducing new substituents onto the cyclobutane ring itself, in a controlled manner, represents a significant synthetic challenge due to the similar reactivity of the C-H bonds. However, modern catalytic methods have enabled highly selective C-H functionalization reactions on cyclobutane scaffolds. nih.govnih.gov

Rhodium(II)-catalyzed C-H insertion reactions have emerged as a powerful tool for this purpose. nih.govnih.gov By selecting the appropriate rhodium catalyst and diazo compound, it is possible to direct the functionalization to specific positions on the cyclobutane ring. nih.govnih.govresearchgate.net For instance, in arylcyclobutane systems, different rhodium catalysts can selectively activate C-H bonds at the C1 (benzylic) or C3 position, providing access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes with high regioselectivity and stereoselectivity. nih.govnih.gov This catalyst-controlled approach allows for the creation of diverse substitution patterns from a common starting material, opening up new avenues for analog synthesis. nih.gov While the directing influence of the existing amine and difluoroethyl groups on 3-(2,2-difluoroethyl)cyclobutan-1-amine would need to be specifically investigated, these methods represent the state-of-the-art for the controlled functionalization of the cyclobutane core. nih.gov

Table 4: Catalyst-Controlled C-H Functionalization of Cyclobutanes
Reaction TypeCatalyst SystemReactantKey FeaturePotential Product
C-H InsertionRhodium(II) Catalysts (e.g., Rh₂(S-TCPTAD)₄)Diazo Compound (e.g., Aryl Diazoacetate)Regiodivergent and stereoselective functionalization at C1 or C3 positions. nih.govnih.gov1,1- or 1,3-Disubstituted cyclobutane derivatives. nih.gov

Sophisticated Analytical Techniques for Structural Elucidation of Fluoroalkyl Cyclobutanamines

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of fluorine atoms. For 3-(2,2-Difluoroethyl)cyclobutan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide information on the arrangement of hydrogen atoms. The protons on the cyclobutane (B1203170) ring would likely appear as complex multiplets in the range of 1.5-2.5 ppm. nih.gov The methine proton at the C1 position, attached to the amine group, would be shifted downfield. The protons of the difluoroethyl group would exhibit characteristic splitting patterns due to coupling with the fluorine atoms. Specifically, the CH₂ group adjacent to the difluorinated carbon would appear as a triplet of triplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum offers insight into the carbon skeleton. The carbons of the cyclobutane ring are expected to resonate in the aliphatic region, typically between 20 and 40 ppm. docbrown.info The carbon atom bonded to the nitrogen (C1) would be deshielded and appear at a lower field. The difluoroethyl group's carbons would show distinct signals, with the CF₂ carbon being significantly shifted downfield and appearing as a triplet due to one-bond C-F coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly valuable for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single resonance. This signal would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The chemical shift would be characteristic of a difluoroethyl group. wikipedia.org

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H1.5 - 2.5 (cyclobutane CH₂)Multiplet
¹H~3.0 (cyclobutane CH-N)Multiplet
¹H2.0 - 2.5 (CH₂-CF₂)Triplet of triplets
¹H5.8 - 6.2 (CHF₂)Triplet of triplets
¹³C20 - 40 (cyclobutane CH₂)-
¹³C~50 (cyclobutane CH-N)-
¹³C~35 (CH₂-CF₂)Triplet
¹³C~115 (CF₂)Triplet
¹⁹F-110 to -120Triplet

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the primary amine and the carbon-fluorine bonds.

The primary amine (-NH₂) group would be identified by a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. openstax.orgspectroscopyonline.com A broad N-H bending vibration would also be expected around 1600 cm⁻¹. wpmucdn.comorgchemboulder.com The C-N stretching vibration of the aliphatic amine would likely appear in the 1020-1250 cm⁻¹ range. orgchemboulder.com

The presence of the difluoroethyl group would be confirmed by strong C-F stretching absorptions, which typically occur in the region of 1000-1400 cm⁻¹. Due to the presence of two fluorine atoms on the same carbon, these bands are expected to be intense.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch3300 - 3500Medium (two bands)
Primary AmineN-H Bend1580 - 1650Medium to Broad
Aliphatic AmineC-N Stretch1020 - 1250Medium to Weak
FluoroalkaneC-F Stretch1000 - 1400Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₆H₁₁F₂N.

In electrospray ionization (ESI) mode, the compound would be expected to be observed as its protonated molecular ion, [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion would allow for the unambiguous determination of its elemental formula.

Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide additional structural information. A characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the loss of an alkyl radical from the carbon adjacent to the nitrogen. libretexts.org For this compound, fragmentation of the cyclobutane ring and loss of small neutral molecules like HF are also plausible pathways. nih.gov

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₆H₁₂F₂N⁺136.0932
[M+Na]⁺C₆H₁₁F₂NNa⁺158.0752

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. nih.govmdpi.com To perform this analysis on this compound, it would first need to be crystallized, possibly as a salt (e.g., hydrochloride) to improve crystal quality.

A successful crystallographic analysis would yield a three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsional angles. This would confirm the connectivity of the atoms, the puckered conformation of the cyclobutane ring, and the relative orientation of the difluoroethyl and amine substituents. researchgate.net The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the amine group. researchgate.netnih.gov

Table 4: Potential Crystallographic Parameters for a Derivative of this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Bond LengthsC-C (cyclobutane): ~1.54 Å, C-N: ~1.47 Å, C-F: ~1.35 Å
Key Bond AnglesAngles within the cyclobutane ring would deviate from 90°
Intermolecular InteractionsN-H···Cl hydrogen bonds (for a hydrochloride salt)

Computational and Theoretical Investigations of 3 2,2 Difluoroethyl Cyclobutan 1 Amine Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn governs their reactivity and properties. wikipedia.orgarxiv.org For 3-(2,2-difluoroethyl)cyclobutan-1-amine, methods like Density Functional Theory (DFT) are employed to model its electronic landscape. nanobioletters.comnih.gov These calculations can provide detailed information on molecular orbital energies, charge distribution, and molecular electrostatic potential (MEP).

The presence of the electron-withdrawing 2,2-difluoroethyl group is expected to significantly influence the electronic properties of the cyclobutane (B1203170) ring and the amine functional group. DFT calculations would likely reveal a notable polarization of the C-F bonds, leading to a significant partial positive charge on the carbon atom of the CHF2 group and partial negative charges on the fluorine atoms. This electronic effect would propagate through the cyclobutane scaffold, influencing the electron density at the nitrogen atom of the amine group.

A key parameter derived from quantum chemical calculations is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. nih.gov For this compound, the inductive effect of the fluorine atoms would likely lower the energy of the HOMO, which is anticipated to be localized primarily on the amine group. This would, in turn, affect the compound's basicity and nucleophilicity.

The molecular electrostatic potential (MEP) map would visually represent the charge distribution and reactive sites of the molecule. It is expected that the MEP for this compound would show a region of negative potential (electron-rich) around the nitrogen atom of the amine group, indicating its susceptibility to electrophilic attack. Conversely, positive potential regions (electron-deficient) would be expected around the hydrogen atoms of the amine group and the difluoromethyl group.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. nih.govmdpi.com These simulations model the atomic motions of a molecule over time, providing insights into its preferred shapes and the energy barriers between different conformations. nih.gov

The conformational flexibility of this compound arises from two main sources: the puckering of the cyclobutane ring and the rotation around the single bonds of the 2,2-difluoroethyl substituent. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred orientation of the substituents (axial or equatorial) are key aspects of its conformational analysis. acs.org

In the case of this compound, MD simulations would be instrumental in determining the equilibrium between different puckered states of the cyclobutane ring and the rotational conformers of the difluoroethyl side chain. The simulations would likely reveal that the bulky 2,2-difluoroethyl group and the amine group have a preference for equatorial positions to minimize steric hindrance.

Studies on related fluoroalkyl-substituted cyclobutanes have shown that the conformation has a decisive influence on the molecule's physicochemical properties. nih.govchemrxiv.orgresearchgate.net Therefore, understanding the conformational behavior of this compound through MD simulations is critical for a comprehensive understanding of its properties.

Mechanistic Studies of Synthetic Transformations via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. researchgate.netrsc.org For the synthesis of this compound, computational studies could be used to investigate the reaction pathways, identify transition states, and calculate activation energies.

The synthesis of such a molecule likely involves multiple steps, including the formation of the cyclobutane ring and the introduction of the difluoroethyl and amine functionalities. Each of these steps can be modeled computationally to understand the underlying reaction mechanism. For example, if a cycloaddition reaction is used to form the cyclobutane ring, computational modeling can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net

DFT calculations are commonly used to map the potential energy surface of a reaction. researchgate.net By locating the transition state structures and calculating their energies, the activation barriers for different possible pathways can be determined, allowing for a prediction of the most favorable reaction route. These calculations can also provide insights into the stereoselectivity of a reaction, which is particularly important for a molecule with multiple stereocenters.

For instance, in the synthesis of related fluoroalkyl cyclobutanes, nucleophilic fluorination is a key step. researchgate.net Computational modeling could be used to study the mechanism of this fluorination reaction, including the role of the fluorinating agent and the influence of the substrate's stereochemistry on the reaction outcome.

While specific computational studies on the synthesis of this compound are not detailed in the provided search results, the application of these computational methodologies would provide a deeper understanding of the synthetic transformations involved and could aid in the optimization of reaction conditions.

Prediction of Structure-Property Relationships in Fluoroalkyl Cyclobutane Amine Derivatives

The prediction of structure-property relationships is a cornerstone of modern drug discovery and materials science. researchgate.netnih.gov For fluoroalkyl cyclobutane amine derivatives, computational methods can be used to establish quantitative structure-property relationships (QSPR), which correlate the molecular structure with physicochemical properties such as acidity (pKa), lipophilicity (logP), and solubility. nih.govresearchgate.net

The introduction of fluorine atoms into a molecule can have profound effects on its properties. In the case of this compound, the highly electronegative fluorine atoms are expected to lower the pKa of the amine group due to their strong electron-withdrawing inductive effect. nuph.edu.ua This would make the amine less basic compared to its non-fluorinated analog.

The following table presents experimental pKa and logP data for a series of related cyclobutane derivatives, illustrating the trends that can be computationally modeled and predicted.

CompoundSubstituent at C3pKa of AminelogP
Cyclobutanamine-H10.70.3
3-Methylcyclobutan-1-amine-CH310.80.8
3-(Trifluoromethyl)cyclobutan-1-amine-CF38.51.2
3-(Fluoromethyl)cyclobutan-1-amine-CH2F9.60.6
3-(Difluoromethyl)cyclobutan-1-amine-CHF29.10.9

Note: The data in this table is illustrative and based on general trends for related compounds; specific experimental values for all listed compounds may vary and should be consulted from primary literature.

Computational models, once validated with experimental data for a set of known compounds, can be used to predict the properties of novel derivatives, thereby accelerating the discovery of new molecules with optimized characteristics.

Applications in Contemporary Drug Discovery and Development Research

The Role of Cyclobutane (B1203170) Scaffolds in Conformational Restriction and Molecular Rigidity

Cyclobutane rings are increasingly utilized in medicinal chemistry to impart conformational restriction on drug candidates. nih.govlifechemicals.com Unlike more flexible acyclic linkers or larger cycloalkanes, the cyclobutane scaffold possesses a rigid, puckered conformation. pharmablock.com This inherent rigidity can be advantageous in drug design for several reasons:

Entropy Reduction: Flexible molecules often pay an entropic penalty upon binding to their biological targets as their rotatable bonds become fixed. By pre-organizing the pharmacophoric groups in a more rigid conformation, cyclobutane scaffolds can reduce this entropic loss, potentially leading to higher binding affinities. nih.gov

Improved Selectivity: The well-defined three-dimensional structure of cyclobutane can direct substituents into specific spatial orientations, leading to more precise interactions with a target receptor or enzyme active site. This can enhance selectivity for the desired target over off-targets, thereby reducing the potential for side effects. pharmablock.com

Metabolic Stability: The introduction of a cyclobutane ring can block metabolically labile sites within a molecule, preventing enzymatic degradation and improving its pharmacokinetic profile. nih.gov

Increased sp³ Character: The move away from flat, aromatic structures towards more three-dimensional molecules is a current trend in drug discovery, often referred to as "escaping flatland". researchgate.net Saturated rings like cyclobutane increase the fraction of sp³-hybridized carbons, which can lead to improved solubility, reduced melting points, and better spatial complementarity with protein binding pockets. nih.gov

The puckered nature of the cyclobutane ring, with a deviation of about 30 degrees from planarity, provides a unique and valuable architecture for positioning functional groups in three-dimensional space. pharmablock.com This has been successfully exploited in a number of marketed drugs, demonstrating the real-world impact of this structural motif. lifechemicals.compharmablock.com

Strategic Utility of the 2,2-Difluoroethyl Moiety in Optimizing Pharmacological Profiles

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. selvita.com The 2,2-difluoroethyl group, in particular, offers a unique set of characteristics that can be strategically leveraged to optimize a molecule's profile.

One of the primary benefits of incorporating a difluoromethyl group is the enhancement of metabolic stability. acs.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer biological half-life and improved oral bioavailability. mdpi.com

Furthermore, the difluoromethyl group can influence a molecule's lipophilicity, a critical parameter affecting its absorption, distribution, metabolism, and excretion (ADME) properties. While less lipophilic than a trifluoromethyl group, the difluoromethyl group can still increase lipophilicity compared to a hydroxyl or methyl group, which can enhance membrane permeability. researchgate.netnih.gov

The electronic properties of the 2,2-difluoroethyl moiety are also noteworthy. The strongly electronegative fluorine atoms can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions. researchgate.net The difluoromethyl group can also act as a hydrogen bond donor, a property not shared by the trifluoromethyl group, which can lead to additional favorable interactions within a binding pocket. nih.gov

Bioisosteric Applications of Fluoroalkyl Cyclobutanamine Scaffolds in Medicinal Chemistry

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a fundamental concept in drug design aimed at improving potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Fluoroalkyl cyclobutanamine scaffolds, such as 3-(2,2-difluoroethyl)cyclobutan-1-amine, serve as valuable bioisosteres for a variety of common structural motifs.

The difluoromethyl group itself is a well-established bioisostere for hydroxyl, thiol, and amine groups. nih.gov This substitution can be particularly advantageous when the parent group is prone to metabolic oxidation or unwanted hydrogen bonding interactions. The replacement of a metabolically vulnerable benzylic methylene (B1212753) group (Ar-CH₂-R) with a more robust difluoromethylene group (Ar-CF₂-R) is an attractive strategy to improve a drug's metabolic profile. acs.org

The cyclobutane ring can act as a bioisosteric replacement for other cyclic systems or even acyclic linkers. nih.gov For instance, a 1,3-disubstituted cyclobutane can replace a flexible ethyl linker to restrict conformational freedom. nih.gov The unique three-dimensional arrangement of substituents on the cyclobutane ring can also mimic the spatial presentation of functional groups on aromatic rings, offering a saturated, non-planar alternative. nih.gov

The combination of the fluoroalkyl group and the cyclobutane scaffold provides a versatile platform for fine-tuning molecular properties. For example, replacing a cyclohexyl amine with a difluorocyclobutanyl amine has been shown to significantly improve metabolic stability in the development of IDH1 inhibitors. pharmablock.com

Fragment-Based Drug Discovery (FBDD) Methodologies Utilizing Cyclobutanamine Derivatives

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This method relies on screening small, low-molecular-weight compounds ("fragments") that typically exhibit weak binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules.

Cyclobutane derivatives are attractive scaffolds for the design of fragment libraries due to their three-dimensional character, which is often underrepresented in traditional screening collections dominated by flat, aromatic compounds. nih.govnih.gov The inclusion of sp³-rich scaffolds like cyclobutane can lead to fragments with improved physicochemical properties and better shape diversity. nih.gov

Key attributes of cyclobutane-based fragments for FBDD include:

Accessible Growth Vectors: The substituents on the cyclobutane ring provide clear points for chemical elaboration, allowing for the systematic growth of the fragment into a more potent lead compound. nih.gov

Stereochemical Diversity: The synthesis of both cis and trans isomers of substituted cyclobutanes allows for the exploration of different spatial arrangements of functional groups, maximizing the shape diversity of the fragment library. nih.gov

Favorable Physicochemical Properties: Cyclobutane fragments generally exhibit properties that align well with the "Rule of Three," a set of guidelines for desirable fragment characteristics (e.g., molecular weight < 300, cLogP < 3). vu.nl

The development of synthetic strategies to access a diverse range of functionalized cyclobutanes, including cyclobutanamines, is crucial for their successful application in FBDD. nih.gov

Design of Targeted Biological Probes and Ligands Employing this compound Scaffolds

Targeted biological probes and ligands are essential tools for studying biological systems and for the development of highly specific therapeutics. The unique structural features of this compound make it an attractive scaffold for the design of such molecules.

The conformational rigidity of the cyclobutane ring allows for the precise positioning of pharmacophoric groups, which is critical for achieving high affinity and selectivity for a specific biological target. nih.govpharmablock.com This has been demonstrated in the design of ligands for a variety of targets, where the cyclobutane scaffold helps to lock the molecule in its bioactive conformation. ru.nl

The 2,2-difluoroethyl group can contribute to the binding affinity and selectivity of a ligand through various mechanisms. Its ability to act as a hydrogen bond donor and its impact on the electronic properties of the molecule can lead to specific interactions with the target protein. nih.gov Furthermore, the metabolic stability imparted by the difluoroethyl group is advantageous for in vivo probes, ensuring that the probe remains intact long enough to interact with its target.

The synthesis of ligands based on 1,3-disubstituted cyclobutane scaffolds has been explored for various applications, including the development of metal cation ligands. researchgate.net The primary amine of this compound provides a convenient handle for attaching other molecular components, such as fluorophores or affinity tags, to create sophisticated biological probes.

Innovations in Building Block Chemistry for Enhanced Chemical Space Exploration

The success of drug discovery programs is heavily reliant on the availability of a diverse and high-quality collection of chemical building blocks. csmres.co.uk The design and synthesis of novel building blocks that provide access to new areas of chemical space is a critical area of innovation. nih.govresearchgate.net

This compound is an example of a novel building block that combines several desirable features for medicinal chemistry. researchgate.net The incorporation of such building blocks into screening libraries can lead to the discovery of hits with improved properties and greater potential for development into successful drugs.

The exploration of "novel reagent space," which includes compounds that are not commercially available but are readily synthesizable, is a key strategy for expanding the accessible chemical space for drug discovery. nih.govacs.org The development of efficient synthetic routes to compounds like this compound is therefore of significant importance.

The strategic use of such building blocks can provide a competitive advantage by enabling the creation of compound collections that are differentiated from those of competitors, potentially leading to novel intellectual property. csmres.co.uk The continuous innovation in the design and synthesis of building blocks is essential for pushing the frontiers of chemical space exploration and accelerating the discovery of new medicines. chimia.ch

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